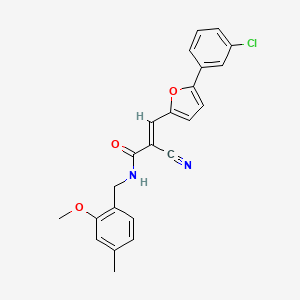
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions like hydrolysis or reduction, and the acrylamide group could participate in Michael additions or other conjugate addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Computational methods could also be used to predict some properties .Wissenschaftliche Forschungsanwendungen
Cytotoxic Agents in Cancer Research
A study developed focused libraries of 2-phenylacrylamides, including analogues similar to (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylbenzyl)acrylamide, as broad-spectrum cytotoxic agents for cancer research. These compounds exhibited significant growth inhibition of cancer cell lines, highlighting their potential in anticancer drug development (Tarleton et al., 2013).
Herbicidal Activity
Another line of research involved the synthesis of 2-cyanoacrylates, structurally related to this compound, as herbicidal inhibitors. These compounds showed promising herbicidal activities, pointing to their potential use in agricultural applications (Wang et al., 2004).
Green Chemistry Synthesis
Research in green chemistry includes the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, related to the compound , using microwave radiation and filamentous fungi. This approach offers an environmentally friendly method for producing these compounds, which could have implications in various chemical synthesis processes (Jimenez et al., 2019).
Cytotoxicity of Novel Derivatives
Another study synthesized new derivatives, including compounds structurally related to this compound, to evaluate their cytotoxicity against Ehrlich Ascites Carcinoma cells. These findings contribute to the search for new therapeutic agents in cancer treatment (Hassan et al., 2014).
Analysis of Heat-Induced Contaminants in Food
Studies have also focused on analyzing heat-induced food contaminants like acrylamide and furan. Understanding the formation and risk of these compounds in foods, including those related to furan and acrylamide derivatives, is crucial for food safety and public health (Wenzl et al., 2007).
Inhibition of SARS Coronavirus Helicase
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, structurally similar to the compound , was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery highlights the potential of such compounds in antiviral research (Lee et al., 2017).
Synthesis of Bioactive Compounds
Further research includes the synthesis of novel bioactive compounds from visnaginone, which shares structural similarities with the compound . These syntheses explore potential pharmacological applications (Hafez et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-[(2-methoxy-4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-15-6-7-17(22(10-15)28-2)14-26-23(27)18(13-25)12-20-8-9-21(29-20)16-4-3-5-19(24)11-16/h3-12H,14H2,1-2H3,(H,26,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQVIRPIGSNUOY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)
![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)
![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)
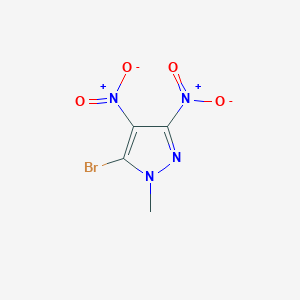
![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)
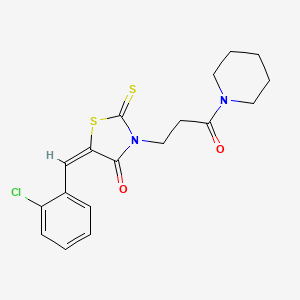
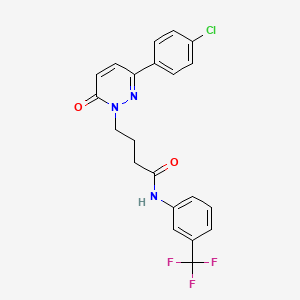
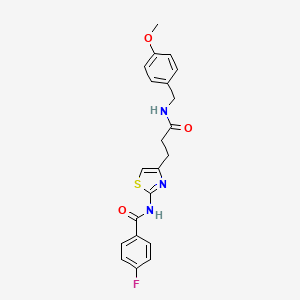
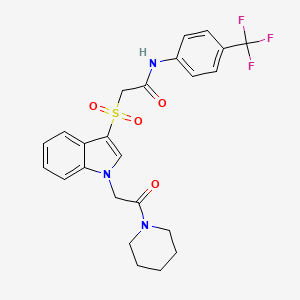
![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)
![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)